molecular formula C16H15N3O3 B1683305 Janex-1 CAS No. 202475-60-3

Janex-1

Numéro de catalogue: B1683305
Numéro CAS: 202475-60-3
Poids moléculaire: 297.31 g/mol
Clé InChI: HOZUXBLMYUPGPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Inhibition of Cytokine Signaling

Janex-1 has been shown to significantly inhibit the activity of JAK3 without affecting JAK1 or JAK2, making it a highly specific inhibitor. In studies involving human lymphoblastoid B-cell lines, this compound demonstrated an IC50 value of 78 μM for JAK3 inhibition . This specificity allows for targeted therapeutic effects while minimizing off-target effects.

Effects on Immune Cells

In a model of type 1 diabetes using NOD mice, treatment with this compound resulted in only 9% of treated mice developing diabetes compared to 60% in the control group . This suggests that this compound effectively inhibits the pathogenic signaling pathways mediated by JAK3, reducing cytokine toxicity and preserving pancreatic function.

Vascular Effects

Research has indicated that this compound can ameliorate conditions such as acute pulmonary embolism by inhibiting vascular remodeling processes mediated by platelet-derived growth factor (PDGF). In vitro studies showed that this compound reduced PDGF-induced proliferation of pulmonary artery smooth muscle cells (PVSMCs) by blocking the JAK3/STAT3 signaling pathway .

  • Research Findings

Study FocusFindings
Type 1 DiabetesReduced incidence of diabetes in NOD mice treated with this compound
Cytokine SignalingDecreased expression of intercellular adhesion molecules in endothelial cells
Pulmonary EmbolismInhibition of PVSMC proliferation and vascular remodeling

This compound represents a promising therapeutic agent due to its specific inhibition of JAK3, which plays a vital role in various inflammatory and immune responses. Its efficacy in reducing disease progression in type 1 diabetes and mitigating vascular complications highlights its potential applications in clinical settings.

  • Future Directions

Further research is needed to explore the full range of biological effects and potential therapeutic applications of this compound, including its long-term safety profile and efficacy across different disease models.

This detailed analysis underscores the significance of this compound as a selective pharmacological tool for investigating JAK3-related pathways and developing targeted therapies for autoimmune and inflammatory diseases.

Applications De Recherche Scientifique

Therapeutic Applications in Autoimmune Diseases

Janex-1 has shown promise in treating autoimmune conditions, particularly type 1 diabetes. In studies involving the non-obese diabetic (NOD) mouse model, this compound administration significantly delayed the onset of diabetes:

  • Study Findings : A study demonstrated that only 9% of NOD females treated with this compound developed diabetes by week 25, compared to 60% in the control group . This effect was attributed to the inhibition of insulitis and preservation of pancreatic beta-cell function.
Parameter Control Group This compound Treatment
Diabetes Incidence at 25 weeks60%9%
Insulitis DevelopmentYesNo

Protection Against Cytokine-Induced Damage

In another significant application, this compound has been shown to protect pancreatic islets from cytokine-induced damage. The molecular mechanisms involved include:

  • Mechanisms : this compound suppresses nitric oxide production and inducible nitric oxide synthase (iNOS) expression through the inhibition of nuclear factor kappa B (NF-kB) and JAK/STAT pathways . This action preserves beta-cell mass and functionality.
Cytokine Treatment NO Production iNOS Expression Islet Viability
Without this compoundHighElevatedLow
With this compoundLowReducedHigh

Cardiovascular Applications

This compound has also been investigated for its role in improving outcomes in acute pulmonary embolism (APE). Research indicates that it mitigates vascular remodeling and improves right ventricular function:

  • Study Insights : In a mouse model of APE, treatment with this compound resulted in reduced right ventricular systolic pressure and improved survival rates . The compound inhibited platelet-derived growth factor (PDGF)-induced proliferation of pulmonary artery smooth muscle cells (PVSMCs), which is crucial for preventing vascular complications.
Treatment Group RVSP (mmHg) Survival Rate (Day 15)
ControlElevated30%
This compound (100 mg/kg)Reduced>60%

Inhibition of Inflammatory Responses

This compound's ability to modulate inflammatory responses has been highlighted in studies focusing on its effects on tumor necrosis factor-alpha (TNF-α):

  • Research Findings : The compound inhibited the expression of cell adhesion molecules induced by TNF-α through suppression of STAT3 phosphorylation and NF-kB activation, thereby improving myocardial vascular permeability in endotoxemic mice .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Application Area Key Findings
Autoimmune DiseasesDelayed onset of diabetes in NOD mice; preservation of beta-cell function
Cytokine-Induced DamageProtection against cytokine toxicity; reduced iNOS expression
Cardiovascular HealthImproved outcomes in acute pulmonary embolism; reduced RVSP and enhanced survival
Inflammatory Response ModulationDecreased expression of TNF-α-induced cell adhesion molecules; improved vascular permeability

Activité Biologique

Janex-1, a selective inhibitor of Janus kinase 3 (JAK3), has emerged as a significant compound in biomedical research, particularly for its immunomodulatory and anti-inflammatory properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively inhibits JAK3, a member of the Janus kinase family involved in cytokine signaling. Unlike other JAK inhibitors, this compound does not affect JAK1 or JAK2, making it a highly specific therapeutic agent. The inhibition of JAK3 leads to the downregulation of various signaling pathways, including the JAK/STAT pathway and NF-κB activation, which are crucial in mediating inflammatory responses.

Key Findings from Research Studies

  • Inhibition of Cytokine Toxicity :
    • In vitro studies demonstrated that this compound protects pancreatic islets from cytokine toxicity by reducing inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production. This was evidenced in experiments using human lymphoblastoid B-cell lines where this compound exhibited significant inhibitory effects on JAK3 activity without affecting other tyrosine kinases .
  • Type 1 Diabetes Model :
    • In a non-obese diabetic (NOD) mouse model, administration of this compound (100 mg/kg/day) significantly delayed the onset of diabetes. Only 9% of treated mice developed diabetes over 25 weeks compared to 60% in the control group, indicating its potential as a preventative treatment for autoimmune diseases .
  • Pulmonary Vascular Remodeling :
    • This compound has shown protective effects in models of acute pulmonary embolism (APE). Studies indicated that it inhibits proliferation of pulmonary vascular smooth muscle cells (PVSMCs) and reduces vascular remodeling by modulating the JAK3/STAT3 signaling pathway. Mice treated with this compound displayed improved survival rates and reduced right ventricular systolic pressure compared to controls .
  • Myocardial Vascular Permeability :
    • Research also highlighted this compound's role in ameliorating TNF-α-induced cell adhesion molecule expression in human umbilical vein endothelial cells (HUVECs). The compound reduced the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1, which are critical in inflammatory processes .

Case Study 1: Type 1 Diabetes Prevention

A study involving NOD mice demonstrated that this compound significantly reduced the incidence of diabetes when administered from week 10 to week 25. This case highlights its potential application in preventing autoimmune diabetes through targeted inhibition of JAK3 signaling.

ParameterControl GroupThis compound Group
Percentage Diabetic Mice (%)609
Treatment Duration (weeks)N/A15

Case Study 2: Acute Pulmonary Embolism

In a model of acute pulmonary embolism, treatment with this compound resulted in decreased mortality and improved pulmonary vascular remodeling.

Treatment GroupSurvival Rate (%)Right Ventricular Systolic Pressure (mmHg)
Control30Increased
This compound (100 mg/kg)70Decreased

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Janex-1 as a JAK3 inhibitor, and how does its selectivity compare to other JAK isoforms?

this compound acts as a reversible, ATP-competitive inhibitor of JAK3 with a Ki of 2.3 µM and IC50 of 78 µM. It exhibits >10-fold selectivity over JAK1/2 and minimal activity against Zap/Syk or Src-family kinases, as confirmed by kinase profiling assays . Researchers should validate selectivity using kinase activity panels and compare dose-response curves across isoforms to avoid off-target effects.

Q. Which experimental models have demonstrated this compound's efficacy in modulating inflammatory pathways?

In murine models of myocardial ischemia-reperfusion injury, this compound (5–100 mg/kg) reduced infarct size and inflammation scores by suppressing ICAM-1, MCP-1, and IL-8 expression while preserving tissue integrity . For GVHD studies, a dose of 7.44 mg/kg (ED50) improved survival in bone marrow-transplanted mice by targeting JAK3 in donor lymphocytes .

Q. What are the critical pharmacological parameters to consider when designing in vitro experiments with this compound?

Key parameters include:

  • IC50 : 78 µM for JAK3 inhibition in enzymatic assays .
  • Solubility : DMSO stock solutions (e.g., 10 mM) diluted in culture media, maintaining DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Time-dependent effects : STAT3/5 phosphorylation assays require time-course experiments (0–24 hours) to capture dynamic signaling changes .

Q. How is this compound's molecular structure linked to its function as a JAK3 inhibitor?

this compound (4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol) features a quinazoline core that binds the ATP pocket of JAK3. The methoxy groups enhance binding specificity, while the phenol moiety contributes to reversible inhibition . Researchers should cross-reference crystallographic data (if available) with activity assays to validate structure-function relationships.

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound's dual role in suppressing inflammation while upregulating ICAM-1/MCP-1 expression?

In myocardial ischemia models, this compound reduced inflammation scores despite elevated ICAM-1/MCP-1 levels. This paradox may arise from:

  • Compensatory feedback mechanisms in cytokine networks.
  • Tissue-specific variation in gene expression post-inhibition.
  • Assay-specific limitations (e.g., mRNA vs. protein quantification). To address this, combine RNA-seq with proteomic analysis and validate findings using JAK3-knockout models .

Q. What experimental design considerations are critical for studying this compound's time-dependent effects on STAT signaling?

  • Time points : Include 0, 4, 8, and 24-hour intervals to capture phosphorylation dynamics .
  • Controls : Use JAK3-deficient cells or co-administer pan-JAK inhibitors (e.g., Tofacitinib) to isolate JAK3-specific effects.
  • Normalization : Quantify STAT3/5 activation relative to β-actin and include unstimulated baselines .

Q. How can researchers optimize dosing protocols for this compound in apoptosis induction studies across cancer cell lines?

  • Dose titration : Test 10–100 µM ranges in leukemia, breast, and prostate cancer cells, as higher doses (≥50 µM) show significant apoptosis in vitro .
  • Combination therapy : Screen with chemotherapeutics (e.g., doxorubicin) to identify synergistic effects via Chou-Talalay analysis.
  • Biomarkers : Monitor caspase-3 cleavage and PARP degradation via Western blot .

Q. What strategies confirm JAK3 selectivity in complex biological systems?

  • Kinase profiling : Use commercial panels (e.g., Eurofins KinaseProfiler) to test against 50+ kinases .
  • Genetic validation : Compare this compound effects in JAK3-knockout vs. wild-type cells.
  • Pathway analysis : Map downstream targets (e.g., STAT5) via phospho-flow cytometry to rule out JAK1/2 cross-reactivity .

Q. How should researchers address variability in this compound's efficacy across in vivo models?

  • Pharmacokinetics : Monitor plasma half-life (t1/2) and bioavailability, as rapid clearance in mice may necessitate twice-daily dosing .
  • Disease context : Tailor models to specific pathologies (e.g., GVHD vs. ischemia) and validate JAK3 expression in target tissues .
  • Endpoint harmonization : Standardize metrics like infarct size quantification or survival curves to improve cross-study comparability .

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., 5–100 mg/kg in vivo) .
  • Power analysis : Predefine sample sizes based on pilot data to ensure adequate detection of ED50 effects .

Propriétés

IUPAC Name

4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZUXBLMYUPGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301226692
Record name 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202475-60-3
Record name 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202475-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WHI P131
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301226692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JANEX-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Janex-1
Reactant of Route 2
Reactant of Route 2
Janex-1
Reactant of Route 3
Reactant of Route 3
Janex-1
Reactant of Route 4
Reactant of Route 4
Janex-1
Reactant of Route 5
Janex-1
Reactant of Route 6
Janex-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.